molecular formula C21H21ClN2O2S B6036192 [6-CHLORO-2-(5-METHYL-2-THIENYL)-4-QUINOLYL](2,6-DIMETHYLMORPHOLINO)METHANONE

[6-CHLORO-2-(5-METHYL-2-THIENYL)-4-QUINOLYL](2,6-DIMETHYLMORPHOLINO)METHANONE

Cat. No.: B6036192
M. Wt: 400.9 g/mol
InChI Key: CVXHCPWUKBGHEZ-UHFFFAOYSA-N
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Description

6-CHLORO-2-(5-METHYL-2-THIENYL)-4-QUINOLYLMETHANONE is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core substituted with a chloro group, a thienyl group, and a morpholino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CHLORO-2-(5-METHYL-2-THIENYL)-4-QUINOLYLMETHANONE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6-chloro-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride with 2,6-dimethylmorpholine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-CHLORO-2-(5-METHYL-2-THIENYL)-4-QUINOLYLMETHANONE can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.

    Substitution: Nucleophiles like sodium azide or potassium thiolate can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

6-CHLORO-2-(5-METHYL-2-THIENYL)-4-QUINOLYLMETHANONE has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-CHLORO-2-(5-METHYL-2-THIENYL)-4-QUINOLYLMETHANONE involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes involved in cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride
  • 6-Chloro-3-hydroxy-7-methyl-2-(2’-thienyl)-4H-chromen-4-one

Uniqueness

Compared to similar compounds, 6-CHLORO-2-(5-METHYL-2-THIENYL)-4-QUINOLYLMETHANONE is unique due to the presence of the morpholino group, which enhances its solubility and bioavailability. This structural feature also contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

[6-chloro-2-(5-methylthiophen-2-yl)quinolin-4-yl]-(2,6-dimethylmorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2S/c1-12-10-24(11-13(2)26-12)21(25)17-9-19(20-7-4-14(3)27-20)23-18-6-5-15(22)8-16(17)18/h4-9,12-13H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXHCPWUKBGHEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=C(S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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